REACTION_CXSMILES
|
Cl.[Cl-].[NH4+].[Br:4][C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([CH3:14])=[CH:7][C:6]=1[N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>C(O)C.[Fe]>[Br:4][C:5]1[C:6]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=[CH:7][C:8]([CH3:14])=[C:9]([CH:10]=1)[NH2:11] |f:1.2|
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)N1CCOCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 60° C. for 30 minutes
|
Duration
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30 min
|
Type
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FILTRATION
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Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the collected solids were washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(N)C1)C)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |